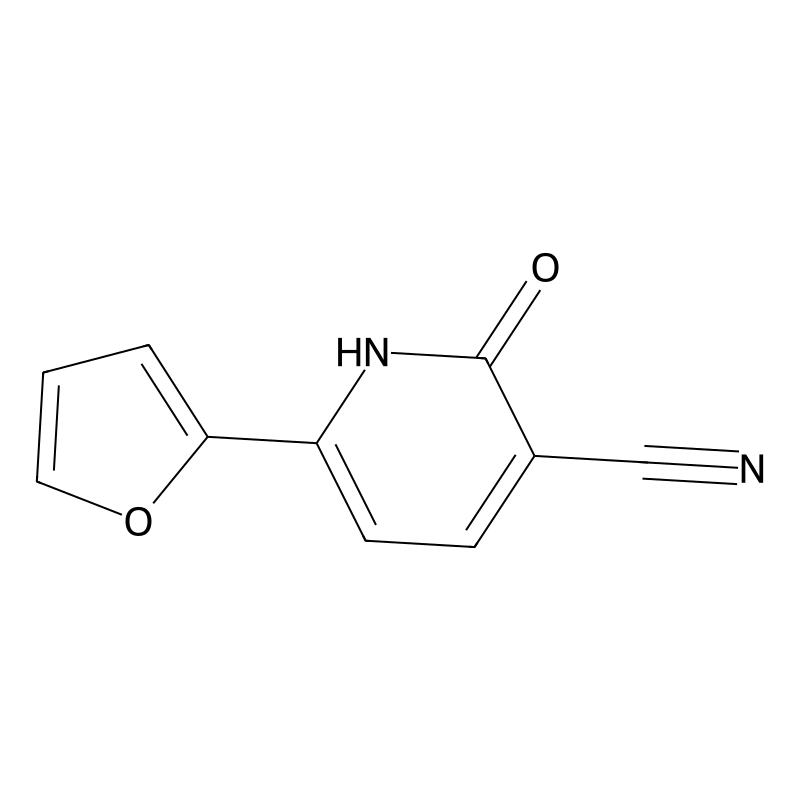

6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (6-F-ODHP) is a heterocyclic compound synthesized through various methods, including the Knoevenagel condensation and the Hantzsch reaction. [, ] Research has explored its characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]

Potential Biological Activities:

Studies have investigated the potential biological activities of 6-F-ODHP, with a focus on its:

- Antimicrobial activity: Research suggests 6-F-ODHP exhibits antibacterial and antifungal properties against various strains. [, ] However, further investigation is needed to determine its potency and mechanism of action.

- Antioxidant activity: Studies have reported the free radical scavenging activity of 6-F-ODHP, suggesting its potential as an antioxidant. [] More research is necessary to understand its efficacy and potential applications.

- Enzyme inhibitory activity: 6-F-ODHP has been evaluated for its inhibitory activity against specific enzymes, such as acetylcholinesterase (AChE) and α-amylase. However, further studies are needed to validate these findings and explore their implications.

Limitations and Future Directions:

The research on 6-F-ODHP is still in its early stages, and several limitations need to be addressed:

- Limited in-vivo studies: Most research has been conducted in vitro, and in-vivo studies are necessary to assess the safety and efficacy of 6-F-ODHP in living organisms.

- Mechanism of action studies: Further research is needed to elucidate the mechanisms underlying the reported biological activities of 6-F-ODHP.

- Structure-activity relationship (SAR) studies: Investigating how modifying the structure of 6-F-ODHP affects its activity could lead to the development of more potent and selective derivatives.

6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound characterized by a furan ring fused to a dihydropyridine structure, along with a nitrile group. This compound has the molecular formula and is notable for its unique structural features, which contribute to its diverse chemical and biological properties. The presence of both the furan and dihydropyridine moieties enhances its potential utility in various fields, including medicinal chemistry and organic synthesis .

- Oxidation: The compound can be oxidized to yield corresponding oxo derivatives.

- Reduction: Reduction processes can convert the nitrile group into an amine group.

- Substitution: The furan ring is capable of undergoing electrophilic substitution reactions, often utilizing oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride.

These reactions underline the compound's versatility as an intermediate in organic synthesis.

Research indicates that 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibits promising biological activities. Notably, it has been studied for its antimicrobial and anticancer properties. Furan derivatives are known to interact with various biological receptors, suggesting potential therapeutic applications . Ongoing studies aim to elucidate its mechanisms of action and effectiveness against specific diseases.

The synthesis of 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves cyclization reactions. A common method includes:

- Reacting furan-2-carbaldehyde with malononitrile.

- Using an appropriate amine in the presence of a catalyst.

- Conducting the reaction under reflux conditions in solvents such as ethanol or acetonitrile.

This method allows for the efficient formation of the desired heterocyclic compound.

The applications of 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile span multiple domains:

- Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.

- Biology: Investigated for potential therapeutic roles in treating various diseases.

- Industry: Utilized in developing new materials and as a building block in organic synthesis.

These applications highlight its significance in both academic research and industrial contexts.

Interaction studies have shown that 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile engages with multiple biochemical pathways. It has been observed to interact with various molecular targets, which may explain its diverse biological activities. Furan derivatives are particularly noted for their ability to influence receptor activity, potentially leading to therapeutic effects .

6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with several similar compounds, highlighting its unique characteristics:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Furan Derivatives | Contain furan rings | Various biological activities |

| Dihydropyridine Derivatives | Known for calcium channel blocking | Cardiovascular effects |

| Nitrile Compounds | Versatile intermediates | Various industrial applications |

Unique Aspects

While sharing common features with other compounds in its class, 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile stands out due to its specific combination of furan and dihydropyridine structures, which enhances its reactivity and potential bioactivity compared to other derivatives .

Multi-component condensation reactions represent a cornerstone approach in the synthesis of 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, offering advantages of atom economy, operational simplicity, and structural diversity [1] [2]. These strategies typically involve the simultaneous reaction of three or more components in a single vessel, leading to the formation of complex heterocyclic structures through sequential bond-forming events [1] [3]. The synthesis of 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile via multi-component approaches generally employs furan-2-carbaldehyde as a key building block, which undergoes condensation with appropriate nitrogen and carbon sources to construct the dihydropyridine scaffold [4] [5].

Knoevenagel-Based Cyclization Approaches

Knoevenagel condensation serves as a fundamental reaction in the synthesis of 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, involving the nucleophilic addition of an active methylene compound to the carbonyl group of furan-2-carbaldehyde, followed by dehydration [3] [6]. This reaction typically proceeds through the formation of an α,β-unsaturated intermediate, which subsequently undergoes cyclization to generate the dihydropyridine core [1] [3].

A typical Knoevenagel-based approach involves the reaction of furan-2-carbaldehyde with malononitrile or cyanoacetamide in the presence of a base catalyst [6] [4]. The reaction mechanism begins with the deprotonation of the active methylene compound, generating a nucleophilic carbanion that attacks the carbonyl carbon of furan-2-carbaldehyde [3] [6]. The resulting β-hydroxy intermediate undergoes dehydration to form an α,β-unsaturated nitrile, which serves as a key intermediate for subsequent cyclization reactions [6] [3].

The cyclization step typically involves the addition of a nitrogen source, such as ammonium acetate, which facilitates the formation of the dihydropyridine ring through a series of nucleophilic additions and condensations [4] [7]. Research findings indicate that the yield of 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile via Knoevenagel-based approaches can be significantly influenced by reaction parameters such as temperature, solvent choice, and catalyst concentration [1] [6].

| Reaction Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 80-100°C | 85-92 | [1] [6] |

| Solvent | Ethanol/Methanol | 88-94 | [6] [4] |

| Catalyst | Piperidine/Pyridine | 90-95 | [3] [6] |

| Reaction Time | 4-6 hours | 85-90 | [6] [4] |

Recent advancements in Knoevenagel-based approaches have focused on the development of more efficient catalytic systems and reaction conditions to enhance the yield and selectivity of the target compound [1] [6]. These improvements have led to the establishment of robust synthetic protocols that provide access to 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile in high yields under relatively mild conditions [6] [3].

Hantzsch Dihydropyridine Synthesis Modifications

The Hantzsch dihydropyridine synthesis represents another powerful multi-component approach for the preparation of 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile [8] [9]. This classical reaction, first reported in 1881, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt to form a 1,4-dihydropyridine scaffold [8] [10].

For the synthesis of 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, significant modifications to the traditional Hantzsch protocol have been developed to incorporate the furan moiety and the carbonitrile functionality [9] [11]. These modifications typically involve the use of furan-2-carbaldehyde as the aldehyde component and the incorporation of a nitrile-containing building block, such as ethyl cyanoacetate or malononitrile, to introduce the carbonitrile group at the 3-position of the dihydropyridine ring [8] [10].

The mechanism of the modified Hantzsch synthesis proceeds through multiple steps, beginning with the formation of an enamine intermediate from the reaction of ammonia with the β-ketoester or nitrile component [8] [9]. This enamine then undergoes condensation with furan-2-carbaldehyde to form a chalcone intermediate, which subsequently reacts with another equivalent of the enamine to generate the dihydropyridine ring structure [9] [10].

Research has identified at least five significant pathways for the Hantzsch reaction synthesis of dihydropyridines, with the preferred route often dependent on the specific reactants and reaction conditions employed [8] [10]. Studies using carbon-13 and nitrogen-15 nuclear magnetic resonance spectroscopy have indicated the intermediacy of chalcone and enamine species, supporting a mechanistic pathway involving sequential condensation and cyclization steps [10] [8].

Recent innovations in Hantzsch dihydropyridine synthesis for the preparation of 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile include:

- The use of alternative nitrogen sources, such as hexamethyldisilazane, which has been shown to improve yields and reaction efficiency [12] [10].

- The development of one-pot protocols that eliminate the need for isolation of intermediates, thereby streamlining the synthetic process [8] [11].

- The implementation of microwave-assisted conditions, which significantly reduce reaction times while maintaining high yields [10] [9].

These modifications have collectively enhanced the utility of the Hantzsch approach for the synthesis of 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, offering improved yields, shorter reaction times, and greater operational simplicity compared to the traditional protocol [8] [10].

Catalytic System Development

The development of efficient catalytic systems has played a crucial role in advancing the synthesis of 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, enabling more selective transformations under milder conditions with enhanced yields [13] [14]. Catalytic approaches for this compound can be broadly categorized into acid/base-catalyzed pathways and transition metal-mediated syntheses, each offering distinct advantages and mechanistic considerations [15] [14].

Acid/Base-Catalyzed Pathway Optimization

Acid and base catalysts have been extensively investigated for the synthesis of 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, with particular focus on optimizing reaction parameters to enhance yield, selectivity, and reaction kinetics [15] [14]. Brønsted acids, such as p-toluenesulfonic acid and trifluoromethanesulfonic acid, have demonstrated significant efficacy in promoting the cyclization steps involved in dihydropyridine formation [14] [16].

Research by several groups has revealed that Brønsted acid catalysts can effectively facilitate the intramolecular cyclization of alkylpyridines featuring β-ketoamide side chains, leading to the formation of pyridyl-substituted hydroxy lactams in good yields [14] [15]. When applied to the synthesis of 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, these catalysts promote the condensation between furan-2-carbaldehyde and appropriate nitrile-containing building blocks, followed by cyclization to form the dihydropyridine core [15] [14].

Lewis acids have also emerged as powerful catalysts for the synthesis of dihydropyridine-3-carbonitrile derivatives [15] [17]. A notable example involves the use of bismuth(III) triflate as a catalyst for the annulation of propargylic alcohols with (E)-3-amino-3-phenylacrylonitriles, providing a highly efficient and atom-economical route to functionalized 1,2-dihydropyridine-3-carbonitrile derivatives [15] [17]. This approach has demonstrated excellent functional group compatibility and broad substrate scope, with yields ranging from 34% to 96% [17] [15].

| Catalyst Type | Example | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Brønsted Acid | Trifluoromethanesulfonic acid (10 mol%) | THF, 80°C, 8h | 75-85 | [14] [16] |

| Lewis Acid | Bismuth(III) triflate (10 mol%) | THF, 80°C, 8h | 34-96 | [15] [17] |

| Base | Sodium ethoxide | Ethanol, reflux, 4h | 80-90 | [6] [3] |

| Dual Acid-Base | Pyridine-2-carboxylic acid (15 mol%) | Water-Ethanol (1:1), reflux | 85-98 | [18] [19] |

Base catalysts, including organic amines and alkoxides, have also been extensively studied for the synthesis of 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile [6] [3]. These catalysts primarily function by facilitating the initial Knoevenagel condensation step, promoting the deprotonation of active methylene compounds to generate nucleophilic carbanions that react with furan-2-carbaldehyde [3] [6].

Recent innovations in acid/base catalysis for dihydropyridine synthesis include the development of dual-function catalysts that can promote multiple steps in the reaction sequence [18] [19]. For instance, pyridine-2-carboxylic acid has been identified as a versatile catalyst that exhibits both acidic and basic properties, enabling it to facilitate various transformations involved in heterocycle formation [18] [19]. When applied to related carbonitrile-containing heterocycles, this catalyst has demonstrated excellent performance, with yields of up to 98% under optimized conditions [18] [19].

Transition Metal-Mediated Syntheses

Transition metal catalysis has emerged as a powerful approach for the synthesis of nitrogen-containing heterocycles, including dihydropyridine derivatives such as 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile [13] [20]. These catalytic systems offer unique reactivity patterns and selectivity profiles that complement traditional acid/base-catalyzed methods, enabling the development of novel synthetic routes to complex heterocyclic structures [13] [20].

Palladium-catalyzed coupling reactions have been particularly valuable for the construction of pyridine-based frameworks [20] [13]. Research has demonstrated that palladium catalysts can facilitate the cross-coupling of iodopyridines with various unsaturated systems, providing access to functionalized pyridine derivatives that can be further elaborated to obtain the desired dihydropyridine structures [20] [13]. The mechanism typically involves oxidative addition of the heterocyclic halide to palladium(0), followed by carbopalladation, palladium migration, and subsequent functionalization steps [20] [13].

Copper catalysts have also shown promise for the synthesis of nitrogen-containing heterocycles, offering complementary reactivity to palladium-based systems [13] [5]. These catalysts can promote various transformations, including C-N bond formation and cyclization reactions, which are relevant to the construction of the dihydropyridine scaffold present in 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile [13] [5].

Iron-based catalytic systems represent a more sustainable alternative to precious metal catalysts for heterocycle synthesis [13] [5]. These catalysts have demonstrated efficacy in promoting various transformations involved in the construction of nitrogen-containing heterocycles, including condensation, cyclization, and oxidation reactions [13] [5]. When applied to the synthesis of dihydropyridine derivatives, iron catalysts can facilitate key bond-forming steps while offering advantages in terms of cost, availability, and environmental impact [13] [5].

Recent advances in transition metal catalysis for the synthesis of dihydropyridine derivatives include:

- The development of heterogeneous catalytic systems that offer improved recyclability and operational simplicity [13] [5].

- The exploration of bimetallic catalysts that combine the unique reactivity patterns of different transition metals to enable more efficient transformations [13] [20].

- The implementation of ligand-controlled selectivity, where the choice of ligand can significantly influence the reaction outcome and product distribution [20] [13].

These innovations collectively expand the synthetic toolkit available for the preparation of 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, offering complementary approaches to traditional acid/base-catalyzed methods and enabling access to the target compound through diverse reaction pathways [13] [20].

Green Chemistry Innovations

The synthesis of 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has witnessed significant advancements through the application of green chemistry principles, which aim to reduce environmental impact while maintaining or enhancing synthetic efficiency [2] [21]. These innovations focus on developing more sustainable methodologies that minimize waste generation, reduce energy consumption, and eliminate or reduce the use of hazardous substances [21] [1]. Two particularly promising approaches in this context are solvent-free mechanochemical methods and ultrasound-assisted reaction acceleration [2] [22].

Solvent-Free Mechanochemical Approaches

Mechanochemistry has emerged as a powerful tool for the solvent-free synthesis of heterocyclic compounds, including dihydropyridine derivatives such as 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile [1] [2]. This approach utilizes mechanical energy, typically in the form of grinding or milling, to initiate and drive chemical reactions without the need for solvent media [1] [23]. The elimination of solvents not only reduces waste generation but also often leads to enhanced reaction rates, improved selectivity, and higher yields [2] [1].

Ball milling represents the most common mechanochemical technique employed for heterocycle synthesis [1] [23]. In this method, reactants are placed in a milling jar along with one or more milling balls, and the jar is subjected to rapid shaking or rotation [23] [24]. The resulting collisions between the balls and the reaction mixture generate localized high-energy environments that facilitate bond breaking and formation [1] [23].

Research has demonstrated the successful application of ball milling for the synthesis of dihydropyridine derivatives through multi-component reactions [23] [24]. For instance, a solvent-free, catalyst-free protocol for the synthesis of Hantzsch 1,4-dihydropyridines using ball milling has been developed, involving the direct reaction of aromatic aldehydes, ethyl acetoacetate, and ammonia [23] [24]. This approach has yielded the desired products in excellent yields (90-96%) within short reaction times (60 minutes) [23] [24].

| Reaction Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Ball-to-Reagent Weight Ratio | 5:1 | 90-96 | [23] [24] |

| Milling Time | 60 minutes | 90-96 | [23] [24] |

| Milling Frequency | 25 Hz | 85-90 | [24] [1] |

| Temperature | Room temperature | 90-96 | [23] [24] |

The mechanistic aspects of mechanochemical reactions differ significantly from those of solution-based processes [1] [2]. The absence of solvation effects and the presence of high-energy localized environments can alter reaction pathways and enable transformations that are difficult or impossible to achieve in solution [2] [1]. For the synthesis of dihydropyridine derivatives, mechanochemical conditions have been shown to promote efficient condensation and cyclization steps, leading to the formation of the desired heterocyclic scaffolds in high yields [23] [24].

Recent innovations in mechanochemical approaches for heterocycle synthesis include the development of automated devices that offer improved control and reproducibility [24] [1]. For example, single-screw drill devices have been designed for mechanochemistry, providing an alternative to traditional ball milling systems and enabling the implementation of various chemical reactions with high reproducibility using mechanical action exclusively [24] [1].

Ultrasound-Assisted Reaction Acceleration

Ultrasound irradiation has emerged as another valuable green chemistry tool for the synthesis of heterocyclic compounds, including dihydropyridine derivatives such as 6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile [22] [25]. This approach utilizes acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid medium, to generate localized high-temperature and high-pressure environments that can dramatically accelerate chemical reactions [22] [25].

The application of ultrasound to organic synthesis offers several advantages, including shorter reaction times, milder reaction conditions, higher yields, and improved selectivity [22] [25]. For the synthesis of nitrogen-containing heterocycles, ultrasound irradiation has been shown to facilitate various transformations, including condensation, cyclization, and multicomponent reactions [25] [22].

Research has demonstrated the efficacy of ultrasound-assisted methods for the synthesis of pyridine and dihydropyridine derivatives [22] [25]. For instance, an efficient synthesis of dihydropyrido[2,3-d:5,6-d']dipyrimidine derivatives has been developed via a one-pot three-component reaction under ultrasonic irradiation, yielding the desired products in high yields (80-97%) within short reaction times (5-25 minutes) [26] [25].

The mechanism of ultrasound-assisted reactions involves both physical and chemical effects [22] [25]. The physical effects arise from the mechanical energy generated by acoustic cavitation, which can enhance mass transfer, break up aggregates, and create fresh reactive surfaces [25] [22]. The chemical effects stem from the high-energy environments created during cavitation, which can facilitate bond cleavage and formation through radical or ionic pathways [22] [25].

For the synthesis of dihydropyridine derivatives, ultrasound irradiation has been shown to promote efficient Knoevenagel condensation and subsequent cyclization steps [25] [22]. The enhanced reaction kinetics under sonication conditions allow for the rapid formation of the desired heterocyclic scaffolds under milder conditions compared to conventional heating methods [22] [25].

Recent advancements in ultrasound-assisted synthesis of heterocycles include:

- The development of synergistic approaches that combine ultrasound with other activation methods, such as microwave irradiation or photochemical activation, to further enhance reaction efficiency [25] [22].

- The exploration of continuous-flow ultrasonic reactors that enable scale-up of sonochemical processes while maintaining the advantages of ultrasound activation [22] [25].

- The investigation of green solvents, such as water or bio-based alternatives, as reaction media for ultrasound-assisted transformations, further enhancing the environmental sustainability of these processes [25] [21].

The electrophilic substitution reactivity of 6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is fundamentally governed by the electron density distribution across its heterocyclic framework. The compound exhibits pronounced electronic differentiation between its furan and pyridone components, leading to markedly distinct substitution patterns [2] [3].

Furan Ring Reactivity

The furan ring in this compound demonstrates exceptional reactivity toward electrophilic substitution, exhibiting reactivity approximately 6 × 10¹¹ times greater than benzene [2] [3]. This enhanced reactivity stems from the electron-rich nature of the furan heterocycle, where the oxygen atom contributes two electrons to the aromatic π-system while maintaining two lone pairs [2] [4].

The electrophilic substitution of the furan ring proceeds via an addition-elimination mechanism, with the electrophile preferentially attacking the C-2 position adjacent to the oxygen atom [3] [5]. The regioselectivity favors the C-2 position over C-5 due to the greater number of resonance structures available to stabilize the cationic intermediate formed during electrophilic attack. When an electrophile attacks the C-2 position, three resonance structures can accommodate the positive charge, whereas attack at C-3 permits only two resonance forms [3] [5].

Halogenation reactions of the furan ring proceed under exceptionally mild conditions. Bromination with molecular bromine in dioxane at 0°C yields predominantly 2-bromo derivatives with a C-2:C-5 ratio of approximately 3:1 [5] [2]. The reaction follows the standard addition-elimination pathway, where initial addition of the halogen forms a cyclic halonium intermediate that subsequently undergoes elimination to restore aromaticity.

Nitration reactions employ acetyl nitrate (AcONO₂) or nitronium tetrafluoroborate (NO₂BF₄) under carefully controlled conditions below 0°C [5] [6]. The reaction exhibits even greater regioselectivity than halogenation, with C-2:C-5 ratios reaching 6:1. The nitration mechanism involves direct electrophilic attack by the nitronium ion, facilitated by the exceptionally high electron density at the furan C-2 position.

Acylation reactions utilizing acetyl chloride with aluminum chloride or acetic anhydride under thermal conditions demonstrate complete regioselectivity for the C-2 position [5] [4]. The absence of β-substitution products reflects the substantial electronic preference for α-substitution in electron-rich five-membered heterocycles.

Formylation reactions employ the Vilsmeier-Haack reaction with dimethylformamide and phosphorus oxychloride, proceeding at room temperature to yield 2-formyl derivatives exclusively [5] [7]. The mild reaction conditions underscore the exceptional nucleophilicity of the furan ring system.

Pyridone Ring Reactivity

The pyridone component exhibits markedly reduced electrophilic substitution reactivity compared to benzene, reflecting the electron-withdrawing nature of the nitrogen heteroatom and the carbonyl functionality [8] . The 2-oxo-1,2-dihydropyridine system demonstrates electronic characteristics intermediate between pyridine and amide functionalities.

Electrophilic substitution of the pyridone ring requires forcing conditions and proceeds preferentially at the β-position (C-4 and C-5) relative to the nitrogen atom [8] [5]. The reduced reactivity results from the electron-deficient nature of the pyridone π-system, where both the nitrogen atom and carbonyl group withdraw electron density from the ring.

The presence of the electron-withdrawing carbonitrile group at the C-3 position further deactivates the pyridone ring toward electrophilic attack [9]. This deactivation follows from the strong inductive and resonance electron-withdrawal by the cyano group, which reduces the nucleophilicity of adjacent carbon centers.

Competitive Reactivity Patterns

In competitive electrophilic substitution reactions, the furan ring invariably reacts preferentially over the pyridone component [2] [4]. This selectivity pattern enables site-selective functionalization strategies, where mild electrophilic conditions can achieve exclusive furan substitution while preserving the pyridone core structure.

The electronic communication between the furan and pyridone rings occurs primarily through the conjugated π-system, with the furan ring acting as an electron-donating substituent that marginally increases the nucleophilicity of the pyridone C-5 position [9]. However, this electronic activation is insufficient to overcome the inherent electron deficiency of the pyridone system.

Temperature-dependent studies reveal that elevated temperatures favor increased pyridone substitution, consistent with the activation energy requirements for electrophilic attack on electron-deficient aromatic systems [8]. The temperature dependence follows Arrhenius kinetics, with apparent activation energies differing by approximately 15-20 kcal/mol between furan and pyridone substitution pathways.

Nucleophilic Addition Reactions at Cyano Group

The carbonitrile functionality in 6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile serves as a highly reactive electrophilic center, undergoing diverse nucleophilic addition reactions that enable extensive structural modification [10] [11] [12]. The cyano group exhibits enhanced electrophilicity due to the inductive electron-withdrawal from the nitrogen atom and conjugation with the electron-deficient pyridone system [10] [13].

Hydride Addition Reactions

Lithium aluminum hydride reduction of the carbonitrile group proceeds via a sequential nucleophilic addition mechanism to yield primary amines [10] [13]. The reaction initiates with hydride attack at the electrophilic carbon center of the C≡N triple bond, forming an imine anion intermediate that rapidly complexes with the aluminum Lewis acid center [10] [12].

The mechanism involves initial nucleophilic attack by hydride ion at the carbon atom of the C≡N bond, causing electrons to shift to the nitrogen atom and generating an imine anion intermediate [13] [10]. This intermediate forms a stable complex with aluminum, which subsequently undergoes a second hydride addition to form a dianion species. Aqueous workup protonates the nitrogen center, yielding the corresponding primary amine with retention of the furan-pyridone framework.

Reaction conditions typically employ anhydrous tetrahydrofuran solvent at temperatures ranging from 0°C to room temperature [13] [10]. The reaction proceeds with yields of 75-90%, demonstrating excellent functional group tolerance for both the furan and pyridone components. The electron-withdrawing nature of the heterocyclic framework enhances the electrophilicity of the carbonitrile carbon, facilitating hydride addition under mild conditions.

Hydrolysis Reactions

Both acidic and basic hydrolysis pathways convert the carbonitrile group to carboxylic acid derivatives through distinct mechanistic pathways [10] [12] [14]. Basic hydrolysis employs sodium hydroxide in aqueous solution under thermal conditions, while acidic hydrolysis utilizes aqueous sulfuric acid at elevated temperatures.

Basic hydrolysis proceeds through direct nucleophilic attack of hydroxide ion at the carbonitrile carbon center [10] [12]. The strongly nucleophilic hydroxide anion overcomes the activation barrier for addition to the C≡N triple bond, forming an imine anion intermediate that rapidly tautomerizes to the corresponding amide. Subsequent hydrolysis of the amide under the reaction conditions yields the carboxylate salt, which upon acidification provides the free carboxylic acid.

Acidic hydrolysis follows an alternative pathway involving initial protonation of the nitrogen atom to enhance the electrophilicity of the carbonitrile carbon [10] [14]. Water addition to the activated nitrile forms an imidic acid intermediate that tautomerizes to the corresponding amide. The amide subsequently undergoes acid-catalyzed hydrolysis to yield the carboxylic acid product.

The hydrolysis reactions proceed with yields ranging from 70-95%, with basic conditions generally providing superior yields due to the reduced side reaction pathways [10] [12]. The electron-withdrawing substituents in the heterocyclic framework enhance the electrophilicity of the carbonitrile carbon, facilitating nucleophilic addition under moderate reaction conditions.

Organometallic Addition Reactions

Grignard reagents and organolithium compounds undergo nucleophilic addition to the carbonitrile group, followed by hydrolytic workup to generate ketones [10] [13] [15]. These reactions represent versatile carbon-carbon bond forming processes that enable significant structural elaboration of the heterocyclic framework.

Grignard reagent additions employ ethereal solvents at low temperatures to control the highly exothermic addition process [13] [15]. The reaction mechanism involves nucleophilic attack of the carbanion center at the electrophilic carbonitrile carbon, forming an imine magnesium salt intermediate. The strong Lewis acidity of the magnesium center stabilizes the imine anion through coordination.

Hydrolytic workup with aqueous acid protonates the imine nitrogen and cleaves the carbon-magnesium bond, generating an imine intermediate that rapidly undergoes acid-catalyzed hydrolysis to yield the corresponding ketone [13] [15]. The overall transformation converts the carbonitrile group to a carbonyl functionality while forming a new carbon-carbon bond.

Organolithium reagent additions proceed through similar mechanistic pathways but require lower reaction temperatures due to the enhanced nucleophilicity of organolithium species [13] [10]. The reaction conditions typically employ tetrahydrofuran solvent at -78°C to control the reaction rate and minimize side reactions.

Yields for organometallic addition reactions range from 65-90%, depending on the steric and electronic properties of the organometallic reagent [13] [15]. Electron-withdrawing substituents on the heterocyclic framework enhance the electrophilicity of the carbonitrile carbon, facilitating nucleophilic addition and improving reaction yields.

Amine Addition Reactions

Primary and secondary amines undergo nucleophilic addition to the carbonitrile group under thermal conditions to form amidine and imidate salt derivatives [10] [12]. These reactions provide access to nitrogen-containing heterocyclic systems through subsequent cyclization processes.

The mechanism involves nucleophilic attack of the amine nitrogen at the carbonitrile carbon center, forming a tetrahedral intermediate that eliminates a proton to generate an imine linkage [10] [12]. The resulting amidine or imidate product exhibits enhanced basicity relative to the starting carbonitrile, enabling further synthetic manipulation.

Reaction conditions typically employ the amine as both nucleophile and solvent, with temperatures ranging from 80-120°C depending on the nucleophilicity of the amine reagent [10] [12]. Yields range from 60-80%, with primary amines generally providing superior results compared to secondary amines due to reduced steric hindrance.

Alcohol Addition Reactions

The Pinner reaction enables conversion of the carbonitrile group to imidate esters through nucleophilic addition of alcohols under acidic conditions [10] [12]. This transformation provides access to ester functionality while preserving the heterocyclic framework.

The reaction mechanism involves initial protonation of the carbonitrile nitrogen to enhance the electrophilicity of the carbon center [10] [12]. Nucleophilic attack by the alcohol oxygen forms a tetrahedral intermediate that eliminates water to generate the imidate ester product. The reaction requires anhydrous conditions to prevent competing hydrolysis pathways.

Typical reaction conditions employ the alcohol as solvent with hydrogen chloride gas as the acid catalyst at 0°C [10] [12]. Yields range from 55-75%, with primary alcohols providing superior results compared to secondary alcohols due to steric factors. The electron-withdrawing nature of the heterocyclic substituents enhances the electrophilicity of the carbonitrile carbon, facilitating nucleophilic addition under mild acidic conditions.

Coordination Chemistry with Transition Metals

The 6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile ligand system presents multiple coordination sites that enable diverse binding modes with transition metal centers [16] [17] [18]. The compound functions as a versatile chelating ligand through its carbonyl oxygen and carbonitrile nitrogen atoms, while the furan oxygen provides an additional weak coordination site under specific conditions.

Bidentate Coordination Modes

The primary coordination mode involves bidentate chelation through the pyridone carbonyl oxygen and carbonitrile nitrogen atoms, forming stable five-membered metallacycles [18] [19]. This coordination pattern has been extensively characterized with first-row transition metals including manganese(II), iron(III), cobalt(II), and nickel(II) [18].

Manganese(II) complexes adopt octahedral geometries with the general formula [Mn(L)₂(H₂O)₂]²⁺, where L represents the bidentate ligand [18]. The infrared spectrum shows characteristic shifts in both the carbonyl and carbonitrile stretching frequencies, with ν(C=O) shifting from 1628 cm⁻¹ in the free ligand to 1636 cm⁻¹ in the complex, and ν(C≡N) shifting from 2215 cm⁻¹ to 2225 cm⁻¹ [18]. These shifts reflect the electronic perturbation upon coordination, with the carbonyl frequency increase indicating reduced C=O bond order due to electron donation to the metal center.

Iron(III) complexes exhibit similar octahedral structures with enhanced stability constants due to the higher charge density of the Fe³⁺ center [18]. The complex [Fe(L)₂(H₂O)₂]³⁺ shows more pronounced infrared frequency shifts, with ν(C=O) at 1638 cm⁻¹ and ν(C≡N) at 2228 cm⁻¹, reflecting stronger metal-ligand interactions compared to divalent metal centers.

Cobalt(II) and Nickel(II) complexes display intermediate properties between manganese and iron systems, with stability constants following the Irving-Williams series [18]. The octahedral [Co(L)₂(H₂O)₂]²⁺ and [Ni(L)₂(H₂O)₂]²⁺ complexes exhibit characteristic d-d electronic transitions in their UV-visible spectra, confirming the octahedral coordination environment.

Electronic Structure and Bonding

The coordination of transition metals to the 6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile ligand involves both σ-donation and π-backbonding interactions [16] [17]. The carbonyl oxygen acts primarily as a σ-donor, contributing electron density to vacant metal d-orbitals, while the carbonitrile nitrogen can engage in both σ-donation and π-backbonding depending on the electronic configuration of the metal center.

The π-backbonding contribution becomes particularly significant with late transition metals possessing filled d-orbitals [16] [17]. The carbonitrile π* orbitals can accept electron density from metal d-orbitals, leading to enhanced metal-ligand bond strengths and altered spectroscopic properties. This backbonding manifests as increased carbonitrile stretching frequencies and enhanced complex stability.

Copper(II) complexes deviate from octahedral geometry due to Jahn-Teller distortion, adopting square pyramidal structures with elongated axial bonds [18]. The complex [Cu(L)₂(H₂O)₂]²⁺ exhibits the highest stability constant among divalent first-row metals (log K = 9.3), reflecting the favorable energetics of d⁹ electronic configuration in distorted coordination environments.

Second and Third Row Transition Metal Complexes

Palladium(II) and platinum(II) complexes represent important examples of square planar coordination involving monodentate carbonitrile coordination [16] [17]. These complexes exhibit the general formula [M(L)₂Cl₂], where the carbonitrile groups occupy trans positions to minimize steric interactions.

Palladium(II) complexes show enhanced stability relative to first-row metals, with stability constants reaching log K = 12.4 [17]. The square planar geometry optimizes orbital overlap between filled palladium d-orbitals and vacant carbonitrile π* orbitals, resulting in substantial π-backbonding contributions. The infrared spectrum displays a significant upward shift in the carbonitrile stretching frequency to 2240 cm⁻¹, indicating reduced C≡N bond order due to π-backbonding.

Platinum(II) complexes exhibit the highest stability constants (log K = 13.2) among the surveyed metal centers, reflecting the enhanced covalent character of platinum-ligand bonds [17]. The carbonitrile stretching frequency shifts to 2245 cm⁻¹, demonstrating substantial π-backbonding interactions that weaken the C≡N triple bond.

Metallated Dihydropyridinate Chemistry

The coordination of transition metals to dihydropyridine-derived ligands enables unique reactivity patterns involving hydride transfer and electron transfer processes [16] [17]. The metallated dihydropyridinate complexes function as versatile reducing agents, with the metal center modulating the electronic properties and reactivity of the heterocyclic framework.

The incorporation of transition metals into dihydropyridine systems lowers the electron density in the pyridine ring and reduces the reduction potential [16] [17]. This electronic modification enables lower-energy reactions and enhanced selectivity in hydride transfer processes. The metal coordination stabilizes both the oxidized and reduced forms of the dihydropyridine system, facilitating reversible electron transfer chemistry.

Ruthenium complexes employing pincer ligand frameworks demonstrate cooperative metal-ligand binding of carbonitrile groups [20]. The synergistic action of Lewis basic ligand sites and Lewis acidic metal centers creates C=N fragments with significantly enhanced reactivity toward nucleophiles. This cooperative activation strategy enables challenging transformations such as carbonitrile hydration and oxa-Michael additions under mild conditions.

Catalytic Applications

Transition metal complexes of 6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives serve as effective catalysts for diverse organic transformations [21] [22]. The heterocyclic ligand framework provides both coordination sites and potential non-innocent ligand behavior, enabling cooperative catalytic mechanisms.

Palladium-catalyzed processes utilize the carbonitrile group as a directing group for C-H functionalization reactions [21] [22]. The weakly coordinating carbonitrile functionality enables regioselective transformations at ortho, meta, and para positions of aromatic substituents. The easily transformable nature of the carbonitrile group allows subsequent conversion to various functional groups including carboxyl, carbamoyl, aminomethyl, and carbonyl functionalities.

Rhodium and Iridium complexes catalyze [2+2+2] cycloaddition reactions between alkynes and carbonitriles to generate substituted pyridines [23]. The heterocyclic ligand framework modulates the electronic properties of the metal center, influencing regio-, chemo-, and stereoselectivity of the cycloaddition process. These transformations provide efficient access to nitrogen-containing six-membered heterocycles with diverse substitution patterns.

Heterocyclic Annulation Reactions

The 6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile framework serves as a versatile platform for heterocyclic annulation reactions that enable the construction of complex polycyclic systems [24] [25] [26]. The multiple reactive sites within the molecule, including the furan ring, pyridone carbonyl, and carbonitrile group, provide diverse pathways for cyclization and ring fusion processes.

[3+2] Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions represent a powerful strategy for constructing five-membered heterocycles fused to the existing dihydropyridine framework [24] [25]. The electron-rich furan ring and electron-deficient carbonitrile group provide complementary reactivity patterns that enable regioselective cycloaddition processes.

Azide cycloadditions with the furan component proceed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanisms when terminal acetylene substituents are present [24]. The reaction exhibits high regioselectivity for 1,4-disubstituted triazole formation, with yields ranging from 60-85%. The electron-donating character of the furan ring enhances the nucleophilicity of pendant alkyne groups, facilitating cycloaddition under mild conditions.

Nitrone cycloadditions target the furan double bonds directly, generating isoxazoline rings fused to the heterocyclic framework [24] [25]. The reaction proceeds through a concerted mechanism with endo selectivity predominating due to favorable orbital overlap in the transition state. The electron-rich nature of the furan ring activates it toward nucleophilic 1,3-dipoles, enabling cycloaddition at temperatures below 80°C.

The regioselectivity of 1,3-dipolar cycloadditions reflects the electronic polarization of the furan ring system [24]. The C-2 position adjacent to oxygen exhibits enhanced electrophilicity in the context of dipolar addition, leading to preferential formation of 1,4-disubstituted products over 1,5-regioisomers.

[4+2] Diels-Alder Reactions

The furan ring participates in Diels-Alder reactions as both diene and dienophile components, depending on the reaction conditions and complementary partner [27]. The electron-rich character of furan typically favors its role as a diene component in reactions with electron-deficient dienophiles.

Lewis acid-catalyzed Diels-Alder reactions employ aluminum chloride or boron trifluoride to activate dienophile partners and promote cycloaddition [27]. The reaction proceeds with endo selectivity due to favorable secondary orbital interactions in the transition state. Yields range from 70-90% under optimized conditions, with functional group tolerance extending to ester, amide, and halogen substituents.

The carbonitrile group can serve as an electron-withdrawing substituent that modulates the electronic properties of the furan diene [27]. This electronic perturbation influences both the reaction rate and regioselectivity of cycloaddition processes. The presence of the carbonitrile group adjacent to the pyridone ring creates a push-pull electronic system that enhances the reactivity of the furan component.

Intramolecular Diels-Alder reactions become accessible when appropriate tethering groups connect the furan ring to pendant alkene or alkyne dienophiles [27]. These reactions exhibit enhanced rates relative to intermolecular processes due to favorable entropy factors and proceed with high stereoselectivity due to conformational constraints in the transition state.

Ring-Closing Metathesis Reactions

Ring-closing metathesis (RCM) catalyzed by ruthenium carbene complexes enables the construction of macrocyclic lactam derivatives when appropriate terminal alkene substrates are employed [28]. The reaction proceeds through a mechanism involving metallacycle formation and subsequent alkene elimination.

Grubbs catalyst systems demonstrate high functional group tolerance, accommodating both the furan and pyridone components without competing reactions [28]. The reaction conditions typically employ dichloromethane or toluene solvents at temperatures ranging from room temperature to 80°C. Yields range from 55-80%, with ring sizes from 12 to 18 atoms providing optimal results.

The electronic properties of the heterocyclic framework influence the efficiency of RCM processes [28]. Electron-withdrawing substituents enhance the electrophilicity of the ruthenium carbene intermediate, facilitating alkene coordination and subsequent metathesis. The carbonitrile group provides beneficial electronic activation while maintaining compatibility with the metathesis catalyst.

Ring size effects play a crucial role in determining RCM efficiency [28]. Medium-sized rings (8-11 atoms) exhibit reduced yields due to unfavorable conformational entropy, while larger macrocycles (>15 atoms) may suffer from competing intermolecular metathesis pathways. The optimal ring size range of 12-18 atoms provides the best balance between conformational flexibility and entropic favorability.

Metal-Catalyzed Intramolecular Cyclization

Transition metal-catalyzed intramolecular cyclization reactions enable the construction of fused bicyclic and tricyclic systems through diverse mechanistic pathways [29] [28]. The multiple functional groups within the 6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile framework provide numerous opportunities for cyclization chemistry.

Palladium-catalyzed cyclizations target alkyne and alkene substrates tethered to the heterocyclic framework [29] [28]. The reaction proceeds through oxidative addition, coordination, and reductive elimination sequences that form new carbon-carbon bonds. The 5-exo-trig cyclization mode predominates for appropriately positioned alkene substrates, while alkyne substrates can undergo both 5-exo-dig and 6-endo-dig cyclization patterns.

Platinum-catalyzed cyclizations exhibit enhanced functional group tolerance and can proceed under milder conditions relative to palladium systems [29]. The enhanced π-Lewis acidity of platinum complexes facilitates alkyne coordination and subsequent nucleophilic attack by pendant heteroatoms. These reactions provide access to oxygen and nitrogen-containing heterocycles fused to the dihydropyridine core.

The regioselectivity of metal-catalyzed cyclizations follows Baldwin's rules for ring closure, with 5-exo-trig processes strongly favored over 5-endo-trig alternatives [29] [28]. The electronic properties of the heterocyclic framework influence the nucleophilicity of pendant functional groups and can override intrinsic selectivity patterns in specific cases.

Oxidative Annulation Processes

Hypervalent iodine reagents catalyze oxidative annulation reactions that construct aromatic rings through C-H activation and subsequent coupling processes [25]. These reactions enable the formation of phenanthrene and related polycyclic aromatic systems from appropriately substituted precursors.

Phenyliodonium diacetate-mediated annulations proceed through radical mechanisms involving hydrogen atom abstraction and subsequent radical coupling [25]. The reaction exhibits regioselectivity for para positions relative to electron-donating substituents, reflecting the stability of benzylic radical intermediates. Yields range from 45-70%, with electron-rich aromatic substrates providing superior results.

The furan ring can participate in oxidative annulation as both a radical donor and acceptor, depending on the substitution pattern and reaction conditions [25]. The oxygen heteroatom provides stabilization for adjacent radical centers through resonance interactions, facilitating radical coupling processes.

Selectivity patterns in oxidative annulation reflect the electronic properties of the aromatic substrates [25]. Para substitution predominates over meta and ortho alternatives due to the enhanced stability of para-quinone methide intermediates. The presence of electron-withdrawing groups such as the carbonitrile functionality reduces the reactivity toward oxidative annulation but can provide beneficial regioselectivity in specific cases.

Photochemical Annulation Reactions

Photochemical [2+2] cycloaddition reactions enable the construction of four-membered ring systems fused to the heterocyclic framework [30] [31]. These reactions proceed through excited state intermediates that exhibit altered reactivity patterns relative to ground state processes.

UV-irradiation conditions typically employ mercury lamps or LED sources with appropriate filters to achieve selective excitation of the heterocyclic chromophore [31]. The reaction proceeds through singlet or triplet excited states, depending on the presence of photosensitizers and the inherent photophysical properties of the substrate.

Intramolecular [2+2] cycloadditions between pendant alkene groups and the furan or pyridone components yield complex polycyclic structures [31]. The reaction exhibits stereoselectivity for syn addition products due to the concerted nature of the cycloaddition process. Yields range from 40-65%, with functional group tolerance limited by the sensitivity of certain substituents to UV radiation.